molecular formula C15H17NO4 B2986556 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-47-8

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2986556
CAS No.: 866019-47-8
M. Wt: 275.304
InChI Key: VOCLGIYKATVHSV-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a kojic acid derivative characterized by a pyran-4-one core substituted with a hydroxymethyl group at position 6, a hydroxyl group at position 3, and a benzyl(methyl)amino-methyl moiety at position 2. This compound is structurally related to kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural tyrosinase inhibitor, but incorporates a tertiary amine side chain that may enhance its pharmacological properties, such as metal chelation or enzyme inhibition . Potential applications include use as a tyrosinase inhibitor in cosmetics or pharmaceuticals, though specific biological data for this compound remain unreported.

Properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-16(8-11-5-3-2-4-6-11)9-14-15(19)13(18)7-12(10-17)20-14/h2-7,17,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCLGIYKATVHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C(=O)C=C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with a pyranone derivative and introduce the benzyl(methyl)amino group through a series of substitution reactions. The hydroxymethyl groups are often introduced via hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound featuring a pyran-4-one core structure. It is characterized by a benzyl(methyl)amino group and hydroxymethyl groups at the 3 and 6 positions, along with a hydroxy group at the 3 position. The arrangement of these functional groups gives rise to its potential reactivity and biological activity, making it a subject of interest in organic chemistry and medicinal research. Studies suggest that the benzyl(methyl)amino group can influence binding affinity and specificity, while the hydroxymethyl groups enhance interactions with various enzymes or receptors, potentially leading to unique biological activities.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with a pyranone derivative, where the benzyl(methyl)amino group is introduced through substitution reactions, and hydroxymethyl groups are often added via hydroxylation reactions under controlled conditions. In industrial settings, optimized synthetic routes are employed to ensure high yield and purity, often involving the use of catalysts and specific reaction conditions to facilitate efficient transformations. Purification steps such as recrystallization or chromatography may be applied to isolate the final product. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions such as temperature, solvent, and pH are crucial for achieving desired outcomes in these reactions.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The pyran-4-one scaffold is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent and Physical Property Comparisons

Compound Name Substituents (Position 2) Substituents (Position 6) Melting Point (°C) Key Functional Groups
Target Compound Benzyl(methyl)aminomethyl Hydroxymethyl Not reported Tertiary amine, hydroxyl
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Benzoylallyl Methyl 84–94 α,β-unsaturated ketone
2-[(3-Nitrophenyl)(pyridin-2-ylamino)methyl]-... 3-Nitrophenyl, pyridin-2-ylamino Hydroxymethyl Not reported Aromatic nitro, secondary amine
2-[(Guaiazulen-1-yl)(3-nitrophenyl)methyl]-... (3i) Guaiazulene, 3-nitrophenyl Hydroxymethyl 221–223 Polycyclic terpene, nitro
3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazinyl)methyl]-... 4-Methylpiperazinylmethyl Hydroxymethyl Not reported Piperazine, hydroxyl
Key Observations:

Aminoalkyl vs. Aryl Substituents: The target compound’s tertiary amine side chain contrasts with aryl or guaiazulene moieties in analogs (e.g., 3i ). This likely enhances solubility in polar solvents compared to bulky, hydrophobic groups.

Steric Effects : Bulky substituents like guaiazulene (3i ) reduce conformational flexibility but may enhance binding affinity in hydrophobic enzyme pockets.

Physicochemical Properties

  • Melting Points : Bulky substituents (e.g., guaiazulene in 3i ) correlate with higher melting points (212–237°C) due to stronger crystal lattice interactions.
  • Solubility: Aminoalkyl groups (target compound, ) improve water solubility compared to aryl-substituted analogs (e.g., 7a ).

Biological Activity

The compound 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one , also known by its CAS number 866019-47-8, belongs to the class of 4H-pyran derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on existing research.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 275.3 g/mol
  • Boiling Point : Approximately 473.1 °C (predicted) .

Antimicrobial Properties

Research indicates that 4H-pyran derivatives exhibit significant antimicrobial activity. A study focused on various 4H-pyran compounds demonstrated their effectiveness against Mycobacterium bovis (BCG), showcasing a potential application in treating tuberculosis . The antimicrobial properties are attributed to the structural features of the pyran ring and the presence of functional groups that enhance interaction with microbial targets.

Antifungal Activity

The antifungal capabilities of related compounds have been documented, with specific derivatives showing activity against yeast strains such as Candida utilis and Saccharomyces cerevisiae. However, the specific activity of this compound against these fungi requires further investigation .

Anticancer Potential

Compounds within the 4H-pyran class have been linked to anticancer activity. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth . The specific anticancer efficacy of this compound remains to be fully explored but aligns with the broader pharmacological profile of similar pyran derivatives.

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The presence of hydroxymethyl and amino groups likely facilitates these interactions, enhancing its bioactivity.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various 4H-pyran derivatives and evaluated their biological activities, finding that many exhibited promising antimicrobial and antifungal properties. The synthesis involved a one-pot reaction that yielded high purity compounds suitable for biological testing .
  • Antimicrobial Testing : In another investigation, derivatives were screened for their efficacy against bacterial strains, revealing that certain structural modifications could enhance antibacterial potency. This suggests a pathway for optimizing the activity of this compound through chemical modification .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Mycobacterium bovis
AntifungalActivity against yeast strains
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of pyranone derivatives often involves multi-step reactions with controlled reflux conditions. For example, analogous compounds (e.g., 4-hydroxy-3-(thiazolyl)pyran-2-one) are synthesized via ethanol reflux (65°C, 4–8 h) with glacial acetic acid as a catalyst, followed by recrystallization in methanol . To optimize yield, parameters such as molar ratios (e.g., 1:1:1 for starting materials), solvent polarity, and temperature gradients should be systematically tested. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic stretches (e.g., 3406 cm⁻¹ for O–H, 1721 cm⁻¹ for C=O) . NMR (¹H/¹³C) resolves substituent positions, such as benzyl/methyl groups and pyranone ring conformation. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography, as used for structurally related pyranones (e.g., 2-(4-methoxyphenoxy)pyran derivatives), provides absolute stereochemistry .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., analogs decompose near 150–200°C) .
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants to avoid hydrolysis of hydroxymethyl or benzylamino groups .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments to study this compound’s reactivity with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on benzyl-substituted triazolylpyrimidines reveal charge distribution at the pyranone ring, guiding covalent bonding studies with enzymes . Molecular docking (e.g., AutoDock Vina) models interactions with proteins, validated by in vitro assays like surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in toxicity data across studies?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., oral vs. dermal LD50) require standardized OECD guidelines:

  • In vitro assays : Use human cell lines (e.g., HepG2 for hepatotoxicity) with MTT assays to quantify IC50 .
  • In vivo models : Zebrafish embryos assess developmental toxicity (e.g., EC50 for teratogenicity) .
  • Meta-analysis : Cross-reference data with environmental fate studies (e.g., biodegradation half-life) to contextualize exposure risks .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or biochemical pathways?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for enzyme-substrate interactions.
  • Synchrotron-based XAS : Probe metal coordination in metalloenzyme inhibition (e.g., if the compound chelates Fe³⁺/Cu²⁺) .

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